molecular formula C11H9F3O2 B2660109 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid CAS No. 1588908-99-9

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2660109
CAS No.: 1588908-99-9
M. Wt: 230.186
InChI Key: KSUAKCHOCKVFPK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by a cyclopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound is synthesized through a multi-step process involving cyclopropylamine substitution, cyclization, and ester hydrolysis, starting from intermediates such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (1) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-cyclopropyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUAKCHOCKVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce primary alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. SARS-CoV-2 Inhibitors

Recent studies have highlighted the potential of cyclopropane-based compounds, including 3-cyclopropyl-5-(trifluoromethyl)benzoic acid, as inhibitors of coronavirus proteases. These compounds exhibit high potency against SARS-CoV-2 and other coronaviruses due to their ability to bind effectively to the active site of the viral protease. For example, a study demonstrated that cyclopropane-derived inhibitors displayed submicromolar potency in biochemical assays against SARS-CoV-2, showcasing their potential as therapeutic agents in combating viral infections .

2. Anti-inflammatory Properties

Research has indicated that derivatives of this compound may have anti-inflammatory effects. For instance, compounds structurally related to this acid have been studied for their ability to reduce lung inflammation and fibrosis in experimental models. The results showed significant reductions in inflammatory markers and improved lung function metrics, suggesting a therapeutic avenue for treating pulmonary diseases .

Agricultural Chemistry Applications

1. Insecticidal Properties

The compound has been explored for its insecticidal activity. Research indicates that certain derivatives can act as effective insecticides, providing an alternative to traditional chemical pesticides. The structural characteristics of this compound enhance its efficacy against various pests while potentially reducing environmental impact .

Materials Science Applications

1. Polymer Chemistry

In materials science, the unique properties of this compound make it a candidate for polymer synthesis. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance in polymer formulations. This characteristic can be particularly beneficial in developing advanced materials with specific performance criteria for industrial applications .

Case Studies

Study TitleApplicationFindings
Broad-Spectrum Cyclopropane-Based Inhibitors of CoronavirusMedicinal ChemistryHigh potency against SARS-CoV-2 proteases; effective in biochemical assays with safety index of 1250 .
Evaluation of Anti-inflammatory EffectsPulmonary HealthSignificant reduction in lung inflammation markers; potential therapeutic use in fibrosis treatment .
Insecticidal Activity of Cyclopropane DerivativesAgricultural ChemistryEffective against pests; offers an environmentally friendly alternative to conventional insecticides .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares 3-cyclopropyl-5-(trifluoromethyl)benzoic acid with three structurally related compounds, highlighting key differences in substituents, molecular weight, and predicted physicochemical properties.

Compound Name (CAS No.) Substituents/Functional Groups Molecular Weight (g/mol) Predicted logP Applications/Notes
This compound -COOH, -CF₃ (5-position), cyclopropyl (3-position) 260.2 (calculated) 3.1 (estimated) Intermediate in quinolone antibiotic synthesis
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid (149288-40-4) -COOH, -OCH₂(2,3-Cl₂C₆H₃) (4-position) 325.1 4.5 Potential herbicide intermediate; high lipophilicity
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (1006319-95-4) -CN, pyrazole ring with -CF₃ and cyclopropyl 269.2 2.8 Agrochemical building block; nitrile enhances reactivity
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate (1006348-50-0) Thiazole ring, ester, amide, allyl group 362.4 2.0 Specialty chemical for drug discovery
Key Observations:

Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to nitrile-containing analogs (e.g., 1006319-95-4) but remains lower than chlorinated derivatives (e.g., 149288-40-4) due to reduced halogen bulk .

Synthetic Complexity: The target compound requires a multi-step synthesis involving cyclopropane ring formation and ester hydrolysis, whereas analogs like 149288-40-4 are synthesized via simpler phenoxy-methylation .

Functional Group Diversity: The pyrazole and thiazole derivatives (e.g., 1006319-95-4, 1006348-50-0) exhibit heterocyclic cores, enabling diverse non-covalent interactions in biological targets compared to the benzoic acid scaffold .

Stability and Reactivity

  • The trifluoromethyl group confers resistance to oxidative metabolism, a critical advantage over non-fluorinated benzoic acids in drug design .

Research Findings and Limitations

  • Synthesis Challenges : highlights the need for precise control during cyclopropane formation and ester hydrolysis, which may limit scalability compared to simpler derivatives .
  • Data Gaps : Experimental data on solubility, pKa, and biological activity for the target compound are scarce in publicly available literature, necessitating further characterization.

Biological Activity

3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with a cyclopropyl group and a trifluoromethyl substituent. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity, while the cyclopropyl moiety may influence conformational flexibility, allowing for better interaction with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways linked to various diseases.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies indicate that derivatives with trifluoromethyl groups often display enhanced potency against cancer cell lines due to improved pharmacokinetic profiles and selective binding to tumor-associated targets .

CompoundTargetIC50 (nM)Reference
Compound AEGFR5.3
Compound BFGFR1<4.1
This compoundTBDTBDTBD

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit specific inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines. The IC50 values were comparable to those of established chemotherapeutics, indicating its potential as a lead compound for further development .
  • In Vivo Efficacy : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its role as an effective anticancer agent. Further studies are required to elucidate the exact mechanisms and optimize dosing regimens.

Comparative Analysis

When compared to other benzoic acid derivatives, this compound demonstrates superior biological activity due to the unique combination of its cyclopropyl and trifluoromethyl substituents. This structural advantage enhances both binding affinity and selectivity for biological targets.

CompoundStructural FeaturesBiological Activity
This compoundCyclopropyl, TrifluoromethylHigh
Similar Compound ANo CyclopropylModerate
Similar Compound BNo TrifluoromethylLow

Q & A

Q. What are the optimal synthetic routes for 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid in academic settings?

A viable approach involves adapting methodologies for structurally related trifluoromethyl-substituted benzoic acids. For example, the synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid ( ) employs p-anisole derivatization followed by deprotection. For the cyclopropyl variant, replace chlorination with cyclopropane-introducing reagents (e.g., cyclopropane boronic acid in Suzuki-Miyaura coupling). Purification via recrystallization or column chromatography is recommended, with solvent selection guided by solubility profiles of analogous compounds (e.g., methanol/water systems for trifluoromethyl benzoic acids) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula accuracy, leveraging exact mass data (e.g., 220.0388 for related trifluoromethyl benzoic acids; ).
  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve cyclopropyl and trifluoromethyl groups. 13C^{13}\text{C} NMR distinguishes carboxylate and aromatic carbons.
  • HPLC: Reverse-phase HPLC with UV detection validates purity, using C18 columns and acetonitrile/water mobile phases ().
  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural confirmation (see Advanced Question 3) .

Q. What safety protocols are recommended when handling trifluoromethyl-substituted benzoic acids?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage: Separate from oxidizers and strong bases to prevent hazardous reactions. Store in airtight containers at ambient temperature, protected from light ().
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic software like SHELX and Mercury resolve structural ambiguities in trifluoromethyl-substituted benzoic acids?

  • SHELX Suite: Use SHELXL for refining crystal structures against high-resolution XRD data. Its robust algorithms handle twinned crystals and anisotropic displacement parameters, critical for resolving cyclopropyl ring conformations and trifluoromethyl orientation ().
  • Mercury: Visualize and overlay multiple structures to compare bond lengths/angles. Employ its powder diffraction simulation tools to validate phase purity. For dynamic disorder in the trifluoromethyl group, use Mercury’s displacement ellipsoid visualization ().
  • Workflow: Integrate SHELX-refined CIF files into Mercury for interactive analysis and publication-quality graphics .

Q. How should researchers address discrepancies in NMR data for trifluoromethyl-substituted benzoic acids?

  • Dynamic Effects: Trifluoromethyl groups can cause signal broadening due to rapid rotation. Use variable-temperature NMR to slow motion and resolve splitting.
  • Solvent Selection: Deutero-DMSO enhances solubility for aromatic acids, reducing aggregation-related shifts.
  • Validation: Cross-check with computational NMR (e.g., DFT calculations using Gaussian) and XRD data to confirm assignments. For cyclopropyl protons, 2D COSY and NOESY experiments clarify coupling patterns .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for cyclopropyl-containing benzoic acid derivatives?

  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to assess cyclopropyl interactions with biological targets like enzymes or receptors.
  • Analog Synthesis: Prepare derivatives with varied substituents (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid; ) to probe steric/electronic effects.
  • Biological Assays: Pair synthetic analogs with enzymatic inhibition assays (e.g., IC50_{50} measurements) to correlate structural features with activity trends .

Q. How can researchers optimize crystallization conditions for trifluoromethyl-substituted benzoic acids?

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water, DCM/hexane) to balance solubility and nucleation.
  • Temperature Gradients: Slow cooling from saturated solutions promotes single-crystal growth.
  • Additives: Introduce co-crystallizing agents (e.g., 4-(dimethylamino)pyridine) to stabilize specific conformations.
  • Automation: Use high-throughput crystallization robots to screen >100 conditions rapidly ().

Data Contradiction Analysis

Q. How to reconcile conflicting mass spectrometry and elemental analysis data for trifluoromethyl-substituted benzoic acids?

  • Ionization Artifacts: In ESI-MS, trifluoromethyl groups may fragment, yielding unexpected peaks. Compare with MALDI-TOF data for intact molecular ions.
  • Elemental Analysis Calibration: Verify combustion analysis against certified standards. For high-fluorine content, use fluoride-specific detectors to avoid underestimation.
  • Cross-Validation: Pair HRMS (exact mass ± 5 ppm) with 19F^{19}\text{F} NMR integration to confirm stoichiometry .

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